Propargyl-PEG9-alcohol
Overview
Description
Propargyl-PEG9-alcohol is a compound that features a propargyl group and a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated by a hydroxyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne Click Chemistry reactions, forming stable triazole linkages. The PEG spacer enhances the hydrophilicity of the molecule, making it soluble in aqueous media .
Mechanism of Action
Target of Action
Propargyl-PEG9-alcohol, also known as Propargyl-PEG8-OH, is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction of this compound with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the propargyl group in the compound, which can participate in copper-catalyzed azide-alkyne Click Chemistry . The hydroxyl group in the compound further enables derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The propargyl group in this compound plays a crucial role in organic synthesis . It serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures . The compound can contribute significantly to the synthesis of bioactive heterocycles . Furthermore, the propargyl group can be easily converted to propargylic carbocations, making these intermediates highly reactive and useful for the synthesis of various heterocycles .
Pharmacokinetics
This could potentially enhance the compound’s solubility in aqueous media, thereby influencing its bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can lead to the creation of complex molecular structures, which can be essential in drug development and other applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the solvent used can also impact the compound’s reactivity and the resulting products .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG9-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via CuAAC . This reaction is highly specific and efficient, making this compound a valuable reagent for labeling and modifying biomolecules. It interacts with enzymes, proteins, and other biomolecules that contain azide groups, forming stable triazole linkages that do not interfere with the biological activity of the target molecules .
Cellular Effects
This compound influences various cellular processes by enabling the specific labeling and modification of biomolecules. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching fluorescent or other reporter groups to target molecules . The stable triazole linkages formed by this compound do not disrupt the normal function of the labeled biomolecules, allowing researchers to track and analyze cellular processes with high precision .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in CuAAC reactions. The propargyl group in this compound reacts with azide-bearing compounds in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The hydroxyl group in this compound can also be derivatized or replaced with other functional groups, providing additional versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that the stable triazole linkages formed by this compound remain intact, allowing for the continuous tracking and analysis of labeled biomolecules . The overall stability and effectiveness of this compound may be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it may exhibit toxic effects, including irritation of mucous membranes and potential damage to internal organs . The threshold for these adverse effects depends on the specific animal model and the route of administration. It is important to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The hydroxyl group in this compound can be oxidized or conjugated with other molecules, while the propargyl group can participate in various alkyne-specific reactions . These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the metabolic pathways and processes influenced by this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its distribution in aqueous environments . This compound can accumulate in specific cellular compartments, depending on the presence of transporters and binding proteins that recognize and interact with its functional groups .
Subcellular Localization
The subcellular localization of this compound is influenced by its functional groups and interactions with targeting signals or post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules . The stable triazole linkages formed by this compound do not interfere with the normal function of the labeled biomolecules, allowing for precise tracking and analysis of subcellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG9-alcohol can be synthesized through the nucleophilic displacement of propargylic alcohols. The propargylic unit, with its highly nucleophilic alkyne functional moiety and acidic terminal hydrogen atom, plays a crucial role in organic synthesis. The synthesis involves the addition of terminal alkynes to aldehydes, catalyzed by various metal catalysts such as zinc or indium, to form propargylic alcohols .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of copper-catalyzed azide-alkyne Click Chemistry. This method is favored for its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in an aqueous medium to enhance solubility and reaction rates .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG9-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used for reduction reactions.
Substitution: Lewis acids, transition metals, and Brønsted acids are commonly used as catalysts
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted propargylic compounds
Scientific Research Applications
Comparison with Similar Compounds
Propargyl alcohol: A simpler compound with a single propargyl group and a hydroxyl group.
Propargyl-PEG4-alcohol: Similar to propargyl-PEG9-alcohol but with a shorter PEG chain, resulting in lower solubility and hydrophilicity.
Propargyl-PEG12-alcohol: Contains a longer PEG chain, offering even greater solubility and hydrophilicity compared to this compound.
Uniqueness: this compound stands out due to its optimal balance of hydrophilicity and reactivity. The nine-unit PEG chain provides sufficient solubility in aqueous media, while the propargyl group allows for efficient Click Chemistry reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOHHKOXBMTMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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